molecular formula C11H10N2O3 B13521740 1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile

1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile

Cat. No.: B13521740
M. Wt: 218.21 g/mol
InChI Key: CEQCKWDBBVZJMS-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H10N2O3 It features a cyclobutane ring substituted with a hydroxy-nitrophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with cyclobutanone in the presence of a base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.

Major Products Formed

    Oxidation: Formation of 1-(4-oxo-3-nitrophenyl)cyclobutane-1-carbonitrile.

    Reduction: Formation of 1-(4-hydroxy-3-aminophenyl)cyclobutane-1-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.

    Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrophenyl)cyclobutane-1-carbonitrile: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

    1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile: Lacks the nitro group, resulting in different chemical behavior and applications.

    1-(4-Hydroxy-3-methylphenyl)cyclobutane-1-carbonitrile:

Uniqueness

1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H10N2O3/c12-7-11(4-1-5-11)8-2-3-10(14)9(6-8)13(15)16/h2-3,6,14H,1,4-5H2

InChI Key

CEQCKWDBBVZJMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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